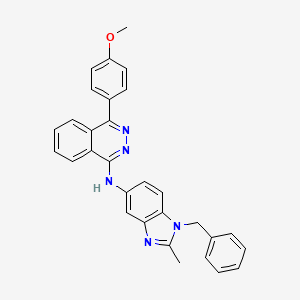![molecular formula C20H19NO3 B12455864 N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalen-1-amine](/img/structure/B12455864.png)
N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine is an organic compound characterized by the presence of a naphthalene ring and a trimethoxyphenyl group connected through a methanimine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine typically involves the condensation reaction between naphthalen-1-amine and 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology and Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its interactions with biological targets. It has shown promise in preliminary studies for its potential anti-cancer and anti-inflammatory properties.
Industry: In materials science, the compound is investigated for its potential use in organic electronics and as a precursor for the synthesis of novel polymers.
Mecanismo De Acción
The mechanism by which (E)-N-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trimethoxyphenyl group is known to enhance binding affinity to certain biological targets, while the naphthalene ring can facilitate π-π interactions.
Comparación Con Compuestos Similares
- (E)-N-(phenyl)-1-(3,4,5-trimethoxyphenyl)methanimine
- (E)-N-(naphthalen-1-yl)-1-(4-methoxyphenyl)methanimine
- (E)-N-(naphthalen-1-yl)-1-(3,4-dimethoxyphenyl)methanimine
Comparison: Compared to its analogs, (E)-N-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)methanimine is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The naphthalene ring also imparts distinct electronic properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H19NO3 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H19NO3/c1-22-18-11-14(12-19(23-2)20(18)24-3)13-21-17-10-6-8-15-7-4-5-9-16(15)17/h4-13H,1-3H3 |
Clave InChI |
FFFUBDCULBFFLB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-Cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-{[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B12455789.png)
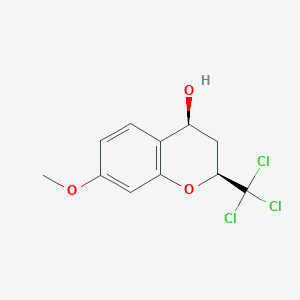
![ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12455800.png)
![1-{4-[(4-Methyl-1,2,4-triazol-3-YL)sulfanyl]-3-nitrophenyl}ethanone](/img/structure/B12455805.png)
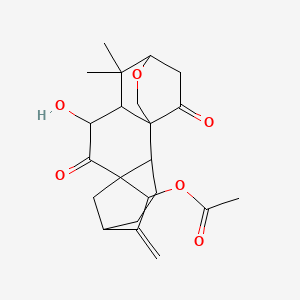
![3-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzamide](/img/structure/B12455810.png)
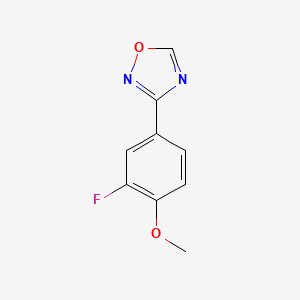
![5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B12455822.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B12455828.png)
![N'-[(3E)-5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12455839.png)
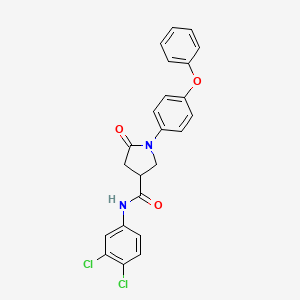

![4-{2-[(2-nitrophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12455850.png)
